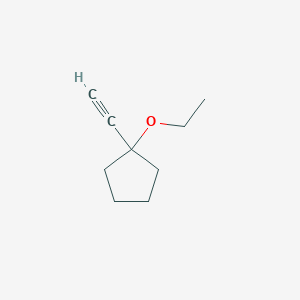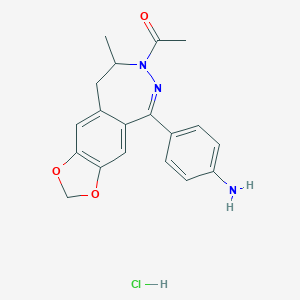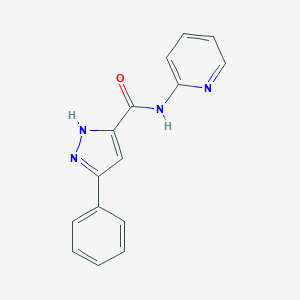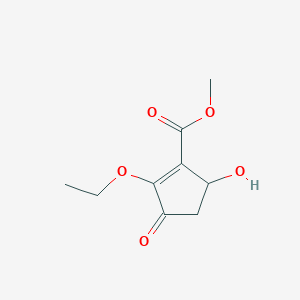![molecular formula C11H21NOSi2 B136693 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine CAS No. 134391-72-3](/img/structure/B136693.png)
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a pyridine derivative that is commonly used as a catalyst in various chemical reactions.
Mechanism Of Action
The mechanism of action of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst involves its ability to activate certain functional groups in organic molecules, thereby facilitating chemical reactions. It acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a new bond.
Biochemical And Physiological Effects
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has not been extensively studied for its biochemical and physiological effects in living organisms. However, it is known to be relatively non-toxic and is not expected to have any significant adverse effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and is relatively inexpensive. However, one of the limitations of using this compound is its sensitivity to air and moisture, which can affect its stability and reactivity.
Future Directions
There are several potential future directions for research on 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another potential application is in the field of materials science, where it could be used as a precursor for the synthesis of new materials with unique properties. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound in living organisms.
In conclusion, 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine is a versatile and useful compound that has potential applications in various fields of science. Its unique properties and high catalytic activity make it a valuable tool for organic synthesis reactions. Further research is needed to fully understand its potential applications and to explore new areas of research.
Synthesis Methods
The synthesis of 3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine involves the reaction of pyridine with chlorotrimethylsilane in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with trimethylsilyl chloride to obtain the final compound.
Scientific Research Applications
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine has been extensively studied for its potential applications in various fields of science. It is commonly used as a catalyst in organic synthesis reactions, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
properties
CAS RN |
134391-72-3 |
|---|---|
Product Name |
3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine |
Molecular Formula |
C11H21NOSi2 |
Molecular Weight |
239.46 g/mol |
IUPAC Name |
trimethyl-(4-trimethylsilyloxypyridin-3-yl)silane |
InChI |
InChI=1S/C11H21NOSi2/c1-14(2,3)11-9-12-8-7-10(11)13-15(4,5)6/h7-9H,1-6H3 |
InChI Key |
WQFUKOZDRBGZOE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)O[Si](C)(C)C |
synonyms |
Pyridine, 3-(trimethylsilyl)-4-[(trimethylsilyl)oxy]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



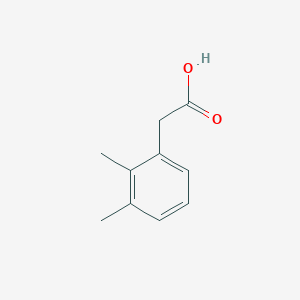
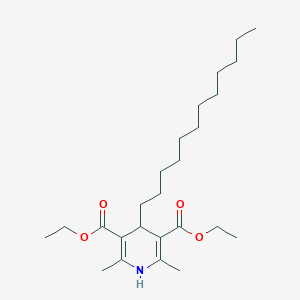
![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
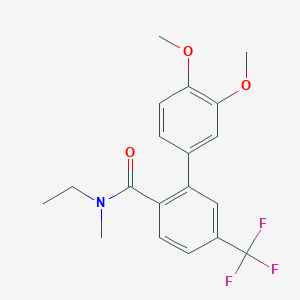
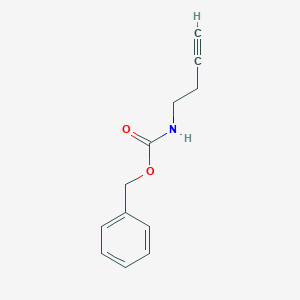
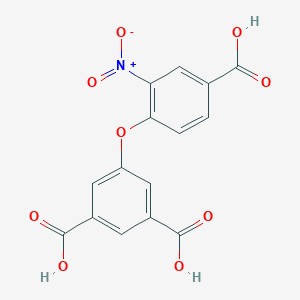
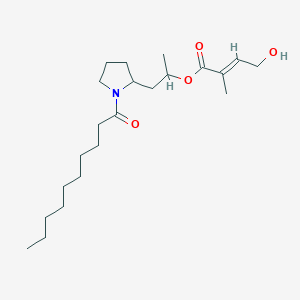
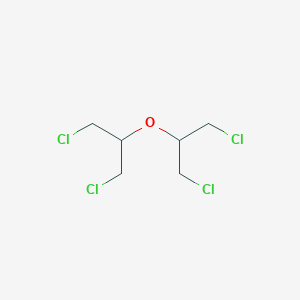
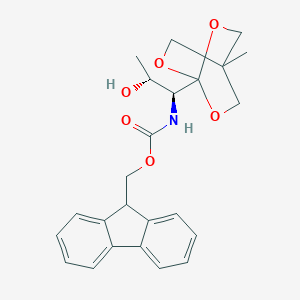
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)
